molecular formula C24H24N4O3 B2448308 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide CAS No. 1251611-75-2

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2448308
CAS No.: 1251611-75-2
M. Wt: 416.481
InChI Key: OMHGGDFDERERHY-UHFFFAOYSA-N
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Description

2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-14-5-7-17(10-15(14)2)28-24(30)20-13-25-21-8-6-16(11-19(21)22(20)27-28)23(29)26-12-18-4-3-9-31-18/h5-8,10-11,13,18,27H,3-4,9,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJAKFFXVFGYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide (CAS Number: 1251611-75-2) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3} with a molecular weight of 416.5 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities, particularly in neuropharmacology and as enzyme inhibitors.

Research indicates that compounds containing piperazine structures can interact with various neurotransmitter systems. Specifically, they may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling .

Antimicrobial Activity

A study focusing on related piperazine derivatives indicated that these compounds possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Future studies could explore the antimicrobial efficacy of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide.

Neuropharmacological Effects

Piperazine derivatives have been implicated in neuropharmacological studies where they exhibit anxiolytic and antidepressant-like effects in animal models. These effects are often attributed to their ability to modulate serotonin and dopamine receptors . Further research may elucidate whether our compound displays similar neuroactive properties.

Data Table: Summary of Biological Activities

Activity Related Compounds Mechanism References
Acetylcholinesterase InhibitionVarious Piperazine DerivativesInhibition at catalytic sites
Antimicrobial ActivityPiperazine DerivativesDisruption of cell wall synthesis
Neuropharmacological EffectsAnxiolytic and Antidepressant DerivativesModulation of serotonin/dopamine receptors

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for therapeutic efficacy .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possess strong antibacterial effects, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases. Molecular docking studies have shown promising interactions with target proteins involved in inflammatory pathways .

Case Studies

StudyFindingsYear
Prabhakar et al.Evaluated the synthesis and biological activity of similar compounds; noted significant anticancer effects against K562 cells.2024
Silva et al.Investigated the anti-inflammatory potential through molecular docking; identified strong interactions with 5-lipoxygenase.2023
G et al.Assessed antimicrobial efficacy; demonstrated effective inhibition against E. coli and S. aureus.2024

Future Perspectives

The multifaceted applications of 2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methoxyphenyl)acetamide suggest its potential as a lead compound for drug development in oncology and infectious diseases. Further research is warranted to explore its full therapeutic potential through clinical trials.

Q & A

What are the critical considerations for designing a multi-step synthesis pathway for this compound?

Answer:
The synthesis requires sequential functionalization of pyrazine and piperazine moieties, followed by thioether and acetamide coupling. Key steps include:

  • Piperazine introduction: Reacting 2,5-dimethylphenylpiperazine with halogenated pyrazine under Buchwald-Hartwig conditions (Pd catalysts, inert atmosphere) to form the piperazine-pyrazine core .
  • Thioether formation: Using a thiol-nucleophile (e.g., thioglycolic acid derivatives) in polar aprotic solvents (DMF, DMSO) with base catalysis (K₂CO₃) to attach the thioether group .
  • Acetamide coupling: Activating the carboxylic acid intermediate (via EDCI/HOBt) for reaction with 4-methoxyaniline .
    Optimization factors: Temperature control (60–100°C), solvent purity, and intermediate purification (column chromatography) to minimize side reactions .

How can researchers resolve contradictory bioactivity data across different assays?

Answer:
Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or target specificity. Methodological approaches include:

  • Dose-response profiling: Testing compound concentrations across a wider range (nM to μM) to identify off-target effects .
  • Cellular vs. enzymatic assays: Comparing in vitro kinase inhibition (enzymatic) with cell viability assays (e.g., MTT) to distinguish direct target engagement from secondary toxicity .
  • Computational docking: Modeling 3D ligand-target interactions (using AutoDock Vina or Schrödinger Suite) to predict binding affinities and explain selectivity variations .

What advanced techniques are recommended for elucidating reaction mechanisms in its synthesis?

Answer:
Mechanistic studies require a combination of experimental and computational methods:

  • Kinetic isotope effects (KIE): Replacing hydrogen with deuterium in reactive sites (e.g., thiol groups) to identify rate-determining steps .
  • In situ spectroscopy: Monitoring reactions via FTIR or Raman spectroscopy to detect transient intermediates .
  • DFT calculations: Simulating transition states (Gaussian 09) to validate proposed mechanisms for key steps like piperazine coupling or thioether formation .

How can structural characterization address challenges in confirming purity and stereochemistry?

Answer:

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (e.g., resolving [M+H]⁺ peaks with <2 ppm error) .
  • 2D NMR (COSY, NOESY): Assigns proton-proton correlations and detects stereochemical impurities in the piperazine ring .
  • X-ray crystallography: Resolves absolute configuration, particularly for chiral centers introduced during synthesis (e.g., piperazine substituents) .

What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Flow chemistry: Continuous-flow reactors for exothermic steps (e.g., thioether formation) improve heat dissipation and scalability .
  • Green solvents: Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and simplifies purification .
  • Quality control: Implement inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time purity monitoring .

How do computational models predict its pharmacokinetic (PK) properties?

Answer:

  • ADMET prediction: Software like SwissADME or ADMET Predictor estimates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • MD simulations: Molecular dynamics (GROMACS) assess stability in biological membranes and protein-binding persistence .
  • Metabolite profiling: CYP enzyme docking (e.g., CYP3A4) identifies potential oxidative metabolites for in vitro validation .

What methods validate target engagement in cellular models?

Answer:

  • Thermal shift assays: Measure target protein stabilization upon compound binding using differential scanning fluorimetry (DSF) .
  • CRISPR-Cas9 knockouts: Silence putative targets (e.g., kinases) to confirm loss of compound efficacy in cell viability assays .
  • Chemical proteomics: Use biotinylated analogs of the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins .

How can researchers mitigate batch-to-batch variability in biological assays?

Answer:

  • Standardized protocols: Pre-treat cells with identical serum concentrations and passage numbers .
  • Internal controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity metrics .
  • Stability studies: Monitor compound degradation in DMSO stocks via LC-UV and adjust storage conditions (e.g., -80°C under argon) .

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